molecular formula C17H24O5 B1325981 Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-11-7

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325981
CAS No.: 898758-11-7
M. Wt: 308.4 g/mol
InChI Key: CTMQVKWRRPDODQ-UHFFFAOYSA-N
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Description

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a heptanoate ester linked to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents in industrial processes is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major product is 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid.

    Reduction: The major product is 7-(2,3-dimethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate can be compared with similar compounds such as:

  • Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
  • Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate

These compounds share structural similarities but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from these related compounds.

Properties

IUPAC Name

ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-10-14(18)13-9-8-11-15(20-2)17(13)21-3/h8-9,11H,4-7,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQVKWRRPDODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645809
Record name Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-11-7
Record name Ethyl 2,3-dimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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